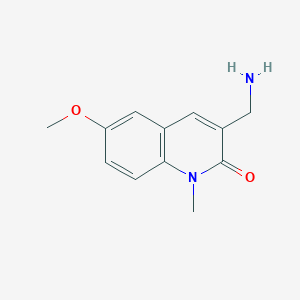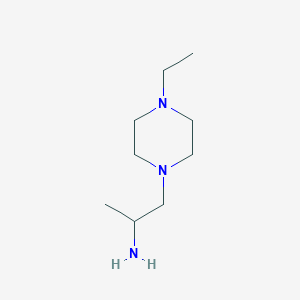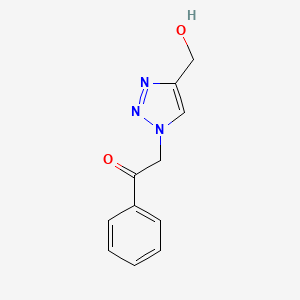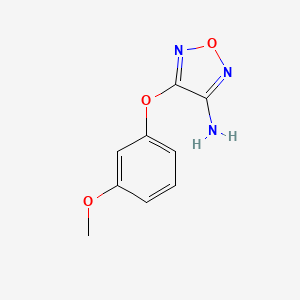
4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine
Vue d'ensemble
Description
4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine is a useful research compound. Its molecular formula is C9H9N3O3 and its molecular weight is 207.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Research
4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine, a compound related to 1,2,4-oxadiazole analogs, shows promise in anticancer research. Studies have demonstrated its potential in inhibiting the proliferation of various cancer cell lines. For example, certain derivatives of 1,2,4-oxadiazol have been tested against human cancer cell lines such as MCF-7 (breast), A549 (lung), and Du-145 (prostate) with moderate to good activity (T. Yakantham, R. Sreenivasulu, R. Raju, 2019). Furthermore, these compounds have demonstrated significant antiproliferative activity against a range of cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (M. Ahsan et al., 2020).
Photochemistry and Molecular Rearrangements
In the field of photochemistry, 1,2,4-oxadiazoles, closely related to this compound, have been utilized in the study of molecular rearrangements. Photochemical methodologies have been developed for the synthesis of various oxadiazole derivatives, showcasing the versatility of these compounds in chemical synthesis and transformations (S. Buscemi, A. Pace, N. Vivona, 2001).
Antimicrobial Activities
Certain oxadiazole derivatives have shown effectiveness as antimicrobial agents. For instance, novel 1,2,4-triazole derivatives, which share a structural relationship with 1,2,5-oxadiazol-3-amine, have exhibited good to moderate activities against various microorganisms, highlighting the potential of these compounds in the development of new antimicrobial drugs (H. Bektaş et al., 2007).
Electrochromic and Thermodynamic Properties
This compound derivatives have been explored for their electrochromic and thermodynamic properties, which are significant in materials science. Research in this area has focused on the synthesis of novel polyimides incorporating oxadiazole segments and their optoelectronic characteristics (C. Constantin, A.-E. Bejan, M. Damaceanu, 2019). Additionally, the corrosion inhibitory effects of certain oxadiazole compounds in sulfuric acid media have been investigated, demonstrating their potential as corrosion inhibitors for mild steel (M. Bouklah et al., 2006).
Mécanisme D'action
Target of Action
The primary target of the compound 4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine is the Proliferating Cell Nuclear Antigen (PCNA), a protein discovered independently by two different research groups . PCNA is an essential factor in DNA replication and repair .
Mode of Action
This compound interacts with PCNA through a unique mechanism. It forms a homotrimeric ring that encircles DNA and slides along it, tethering DNA polymerases and other DNA editing enzymes . It interacts with certain regulatory proteins through an area called the PIP-box (PCNA Interacting Protein box) .
Biochemical Pathways
The compound this compound affects the DNA replication and repair pathways. PCNA lies at the center of these essential cellular processes, which are fundamental to the proliferation and survival of cancer cells .
Pharmacokinetics
It is known that the compound exhibits improved solubility, which may enhance its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It has been claimed to have the ability to kill all solid malignant tumors . Its chemotherapy action operates with a unique mechanism that reduces common side effects associated with traditional chemotherapy .
Propriétés
IUPAC Name |
4-(3-methoxyphenoxy)-1,2,5-oxadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-13-6-3-2-4-7(5-6)14-9-8(10)11-15-12-9/h2-5H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWARCFFAHTIAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=NON=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


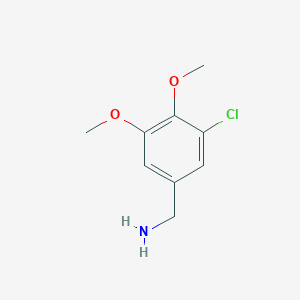



![1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B1367800.png)


![5-(aminomethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B1367807.png)
